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molecular formula C11H11FO4 B8352029 Dimethyl 5-fluoromethylisophthalate

Dimethyl 5-fluoromethylisophthalate

Cat. No. B8352029
M. Wt: 226.20 g/mol
InChI Key: SMNKQEFUHYUXHQ-UHFFFAOYSA-N
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Patent
US08633304B2

Procedure details

Under Ar atmosphere, with ice-cooled, to a solution of dimethyl 5-hydroxymethylisophthalate (32) (3.36 g, 15.0 mmol) in CH2Cl2 (150 mL, 0.1 M solution) was slowly added dropwise (diethylamino)sulfur trifluoride (4.00 mL, 30.5 mmol), and stirred for 2 hours at a room temperature. TLC was used to confirm the progress of the reaction. Then, the reaction was quenched with MeOH (150 mL). The solvent was removed under reduced pressure. The residue was subjected to extraction with EtOAc and a saturated sodium hydrogen carbonate aqueous solution (three times). The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to remove the solvent. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=10:1) to isolate dimethyl 5-fluoromethylisophthalate (33) (2.57 g, 78%) as white crystals.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].C(N(S(F)(F)[F:23])CC)C>C(Cl)Cl>[F:23][CH2:2][C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
OCC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the progress of the reaction
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with MeOH (150 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was subjected to extraction with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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